L-Rhamnose - 73-34-7

L-Rhamnose

Catalog Number: EVT-1613779
CAS Number: 73-34-7
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-rhamnopyranose is an L-rhamnose in cyclic pyranose form. It is an enantiomer of a D-rhamnopyranose.
L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
Source

L-Rhamnose is predominantly sourced from plants, particularly in the form of polysaccharides such as rhamnogalacturonan found in pectin. It can also be derived from bacterial sources, where it contributes to the structural integrity of cell walls. Commercially, L-Rhamnose can be extracted from natural sources or synthesized through various chemical methods.

Classification

L-Rhamnose is classified as a monosaccharide with the molecular formula C6H12O5C_6H_{12}O_5. It belongs to the category of aldohexoses and is characterized by its unique structure which includes a methyl group at the second carbon atom.

Synthesis Analysis

Methods

L-Rhamnose can be synthesized through several methods, including enzymatic synthesis and chemical synthesis.

  1. Enzymatic Synthesis: A notable approach involves a four-enzyme system that catalyzes the conversion of glucose-1-phosphate and deoxythymidine triphosphate to dTDP-L-rhamnose. The enzymes involved include glucose-1-phosphate thymidylyltransferase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-glucose 3,5-epimerase, and dTDP-4-keto-rhamnose reductase. This method has shown yields of up to 65% under optimized conditions .
  2. Chemical Synthesis: Chemical methods typically involve protecting group strategies followed by selective reactions to build the rhamnose structure. For instance, L-rhamnose derivatives can be synthesized through acetylation and subsequent glycosylation reactions .

Technical Details

The enzymatic route is advantageous due to its specificity and mild reaction conditions, while chemical synthesis allows for the production of various derivatives with tailored functionalities.

Molecular Structure Analysis

Structure

L-Rhamnose is a six-carbon sugar with a specific stereochemistry that classifies it as an aldohexose. Its structure features a hydroxymethyl group at C-1 and a methyl group at C-2, distinguishing it from other hexoses.

Data

  • Molecular Formula: C6H12O5C_6H_{12}O_5
  • Molecular Weight: 164.16 g/mol
  • Configuration: (2S,3R,4S)-2-methyl-3-(hydroxymethyl)pentan-1,4-diol
Chemical Reactions Analysis

Reactions

L-Rhamnose participates in various chemical reactions typical for sugars, including oxidation, reduction, and glycosylation.

  1. Glycosylation Reactions: L-Rhamnose can act as a glycosyl donor in the formation of glycosidic bonds with other sugars or alcohols to form more complex carbohydrates or glycoproteins .
  2. Derivatization: The hydroxyl groups on L-rhamnose can be modified through acetylation or other protective group strategies to facilitate further reactions or improve solubility.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that enhance selectivity and yield.

Mechanism of Action

Process

The mechanism by which L-rhamnose exerts its biological effects primarily involves its role in cell wall biosynthesis and structural integrity in plants and bacteria. It contributes to the formation of polysaccharides that are essential for cellular functions.

Data

In studies involving bacterial systems, L-rhamnose has been shown to play a critical role in biofilm formation and adherence properties, impacting microbial pathogenicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 90 °C
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Reactivity: L-Rhamnose can undergo typical carbohydrate reactions such as oxidation to form acids or reduction to form alcohols.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Studies indicate that L-rhamnose exhibits low toxicity and can be utilized safely in food applications .

Applications

Scientific Uses

L-Rhamnose has diverse applications across various fields:

  1. Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against cancer cells and other diseases due to their ability to interact with cellular receptors .
  2. Food Industry: Used as a natural sweetener and flavor enhancer due to its sweetness profile.
  3. Biotechnology: Employed in microbial fermentation processes for producing bioactive compounds.
  4. Research: Utilized in studies related to cell signaling pathways and polysaccharide biosynthesis mechanisms .
Biosynthesis Pathways of L-Rhamnose in Prokaryotic and Eukaryotic Systems

Enzymatic Cascade in Bacterial L-Rhamnose Biosynthesis: RmlA-D Operon Dynamics

The biosynthesis of L-rhamnose in bacteria follows a highly conserved four-step enzymatic pathway that converts glucose-1-phosphate (Glc-1-P) into deoxythymidine diphosphate-L-rhamnose (dTDP-L-Rha). This pathway is mediated by four enzymes encoded by the rml (or rfb) operon: RmlA, RmlB, RmlC, and RmlD. Each enzyme executes a specific chemical transformation with remarkable precision:

  • RmlA (Glucose-1-phosphate thymidylyltransferase; EC 2.7.7.24): Catalyzes the activation of Glc-1-P through nucleotidyl transfer from dTTP, forming dTDP-D-glucose (dTDP-D-Glc) and inorganic pyrophosphate (PPi). Structural studies reveal that RmlA functions as a homotetramer with deep substrate-binding pockets that accommodate both the sugar and nucleotide moieties. Key residues (e.g., Gln80, Gly85 in Salmonella enzymes) form hydrogen bonds with thymine, while catalytic aspartate residues facilitate nucleotidyl transfer [1] [7]. This enzyme exhibits substrate promiscuity, accepting dUTP, UTP, and modified Glc-1-P derivatives (e.g., GlcN₃-1-P), enabling synthetic production of diverse dTDP-sugars [6] [8].

  • RmlB (dTDP-D-glucose 4,6-dehydratase; EC 4.2.1.46): Oxidizes dTDP-D-Glc using NAD⁺ as a cofactor, generating dTDP-4-keto-6-deoxy-D-glucose. The reaction involves transient oxidation at C4, dehydration between C5-C6, and reduction at C6. Structural analyses show RmlB forms homodimers with a conserved Rossmann fold for NAD⁺ binding. Thermostable variants from Aneurinibacillus thermoaerophilus (optimal activity at 50°C) demonstrate enhanced utility for industrial applications [1] [2].

  • RmlC (dTDP-4-keto-6-deoxyglucose 3,5-epimerase; EC 5.1.3.13): Performs a unique double epimerization at C3 and C5 positions via a transient enolate intermediate, producing dTDP-6-deoxy-L-lyxo-4-hexulose. The enzyme's β-sheet-rich dimeric structure positions the substrate for stereochemical inversion through acid-base catalysis. Mutagenesis studies confirm conserved tyrosine and glutamate residues are essential for epimerization [1] [4].

  • RmlD (dTDP-4-keto-L-rhamnose reductase; EC 1.1.1.133): Completes the pathway by reducing the C4 keto group of the RmlC product using NADPH, yielding dTDP-L-Rha. While Gram-negative bacteria typically harbor dimeric, metal-dependent RmlD, streptococcal enzymes (e.g., Streptococcus pyogenes GacA) function as monomers—a key structural divergence with implications for inhibitor design [3] [7].

Table 1: Enzymatic Properties of Bacterial RmlA-D Pathway Components

EnzymeFunctionCofactors/Co-substratesKey Structural FeaturesExample Kinetic Parameters
RmlAThymidylyltransferasedTTP, Mg²⁺Homotetramer; deep nucleotide-binding pocketS. syringae RmlA: Km (dTTP)=49.56 µM; kcat=5.39 s⁻¹ [8]
RmlB4,6-DehydrataseNAD⁺Homodimer; Rossmann foldS. syringae RmlB: Km (dTDP-Glc)=98.60 µM; kcat=11.2 s⁻¹ [8]
RmlC3,5-EpimeraseNoneβ-sheet dimer; conserved Tyr/Glu catalytic residuesS. enterica RmlC: Km=110 µM; kcat=0.5 s⁻¹ [4]
RmlD4-Keto-ReductaseNADPHDimeric (Gram-)/Monomeric (Gram+); Rossmann foldM. tuberculosis RmlD: Km=85 µM; kcat=4.8 s⁻¹ [7]

The rml operon typically exhibits gene order variations (rmlBDAC, rmlDACB, or rmlBADC) across species, though functional conservation remains. In pathogens like Streptococcus mutans, knockout of any rml gene eliminates rhamnose-containing cell wall polysaccharides (e.g., serotype-specific antigens), impairing cell integrity and virulence [10]. One-pot enzymatic synthesis systems utilizing thermostable RmlABCD from Saccharothrix syringae achieve up to 65% yield of dTDP-L-Rha, demonstrating biotechnological potential [8].

UDP-Rhamnose Synthesis in Plant Secondary Metabolism: Glycosyltransferase Interactions

Unlike bacteria, plants synthesize L-rhamnose as uridine diphosphate rhamnose (UDP-Rha) through a pathway involving bifunctional enzymes with homology to bacterial RmlB and RmlD. This pathway diverges significantly from the prokaryotic dTDP route and integrates with specialized metabolism:

  • UGD (UDP-D-glucose 4,6-dehydratase; EC 4.2.1.76): The initial enzyme, homologous to bacterial RmlB, dehydrates UDP-D-glucose to UDP-4-keto-6-deoxy-L-glucose. Plant UGDs show strict specificity for UDP-sugars over dTDP-sugars, attributed to precise recognition of the uracil moiety and ribose ring. Crystal structures reveal conserved catalytic residues (e.g., Lys73, Tyr147 in Arabidopsis) essential for dehydration [5] [6].

  • NRS/ER (Nucleotide Rhamnose Synthase/Epimerase-Reductase): Bifunctional enzymes catalyze the subsequent 3,5-epimerization and NADPH-dependent reduction, converting UDP-4-keto-6-deoxy-L-glucose to UDP-Rha. These enzymes contain fused epimerase-reductase domains resembling bacterial RmlC and RmlD, but function as single polypeptides. The Arabidopsis genome encodes three RHM paralogs (RHM1-3) with partially redundant functions in UDP-Rha production for cell wall polysaccharides [5] [6].

Table 2: Eukaryotic UDP-Rhamnose Biosynthesis Enzymes

EnzymeDomain StructureSubstrate SpecificityCellular LocalizationBiological Role
UGDSingle RmlB-like domainStrict preference for UDP-glucoseCytosolCommitted step in UDP-Rha synthesis; supplies precursors for glycosylation
RHM (Plant)Fused RmlB-RmlD-like domainsUDP-4-keto-6-deoxy-glucoseER membrane-associatedProduces UDP-Rha for rhamnogalacturonan-I/II in cell walls
UGER (Fungi/Viruses)Single RmlD-like domainUDP-4-keto-6-deoxy-glucoseCytosolForms UDP-Rha for glycolipids/capsular polysaccharides

UDP-Rha serves as the glycosyl donor for rhamnosyltransferases (RTs) that incorporate rhamnose into:

  • Cell wall components: Rhamnogalacturonan-I (RG-I) pectins require α-1,2-linked rhamnose backbones.
  • Specialized metabolites: Flavonoid glycosides (e.g., quercitrin) and triterpene saponins often contain terminal rhamnose residues influencing solubility and bioactivity.
  • Defense compounds: Tomato steroidal alkaloids (α-tomatine) feature branched rhamnose chains critical for antifungal activity [6].

In the protist Trichomonas vaginalis, UDP-Rha biosynthesis proceeds via separate epimerase and reductase enzymes (analogous to bacterial RmlC and RmlD), representing an evolutionary intermediate between prokaryotic and plant pathways. This parasite's UDP-Rha pathway is essential for lipoglycan biosynthesis, a virulence determinant, highlighting its therapeutic potential [5].

Evolutionary Divergence of dTDP- vs. GDP-Linked Pathways in Gram-Negative Pathogens

The evolutionary trajectory of L-rhamnose biosynthesis exhibits remarkable plasticity, particularly among Gram-negative pathogens where pathway variations correlate with ecological niches and virulence mechanisms:

  • dTDP-Rhamnose Dominance: Most bacteria (including Salmonella, Mycobacterium, and Streptococcus) utilize the dTDP-Rha pathway encoded by rmlABCD genes. Phylogenetic analysis reveals lateral gene transfer events shaping rml distribution. For example:
  • Vibrio cholerae O-antigen gene clusters exhibit abrupt shifts in GC content within rml operons (e.g., 5' end ~42% GC, 3' end ~35% GC), indicating recombination between vertically inherited and horizontally acquired segments. This mosaicism facilitates rapid O-antigen diversification [9].
  • Pseudomonas aeruginosa positions rml genes within the lipopolysaccharide (LPS) biosynthetic cluster, with mutations causing complete loss of O-antigen and attenuated virulence [1] [4].

  • GDP/GMP-Rhamnose Pathways: Certain pathogens employ alternative nucleotide-activated pathways:

  • Pseudomonas aeruginosa synthesizes GDP-D-rhamnose for extracellular polysaccharides via a two-step route: GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose (catalyzed by GDP-mannose 4,6-dehydratase, GmD) → GDP-D-rhamnose (reduced by RmID) [1] [6].
  • Campylobacter jejuni produces GMP-L-rhamnose using a distinct nucleotidylyltransferase unrelated to RmlA [4].

Table 3: Evolutionary Variations in L-Rhamnose Pathways of Gram-Negative Pathogens

Pathway TypeActivated CarrierKey EnzymesPathogen ExamplesBiological Role
Classical dTDPdTDP-L-RhaRmlABCDSalmonella enterica, Vibrio cholerae O1, Shigella flexneriO-antigen biosynthesis; essential for virulence
GDP-D-RhamnoseGDP-D-RhaGmD, RmIDPseudomonas aeruginosaCore oligosaccharide of LPS; biofilm formation
GMP-L-RhamnoseGMP-L-RhaUnknown nucleotidylyltransferaseCampylobacter jejuniCapsular polysaccharide assembly
Fused PathwaysdTDP-L-RhaRmlB-RmlC fusion proteinsBurkholderia thailandensisStreamlined biosynthesis in O-antigen clusters

Structural innovations include enzyme fusion events, such as RmlB-RmlC fusions in Burkholderia species, which enhance metabolic efficiency by channeling intermediates. Additionally, some Mycoplasma species utilize preformed glycans rather than synthesizing rhamnose de novo, indicating reductive evolution in host-restricted pathogens [7] [9].

Divergence in RmlD architecture is particularly noteworthy: Gram-negative Salmonella utilizes dimeric, Zn²⁺-dependent RmlD, whereas Gram-positive streptococci employ monomeric forms lacking metal coordination. This structural variation influences inhibitor sensitivity and underscores adaptive evolution [3] [7].

Regulatory Mechanisms of Precursor Allocation in Mixed Carbon Source Environments

Bacteria dynamically regulate L-rhamnose precursor flux in response to carbon availability, competition with essential pathways, and end-product feedback:

  • Allosteric Inhibition: dTDP-L-Rha acts as a feedback inhibitor of RmlA, binding at the thymidylyltransferase active site and inducing conformational changes that impede dTDP-D-glucose synthesis. Structural studies reveal that dTDP-L-Rha forms salt bridges with Arg194 in P. aeruginosa RmlA, displacing catalytically essential residues [6] [8]. Similarly, RmlB activity is suppressed by high NADPH/NADP⁺ ratios, linking rhamnose synthesis to cellular redox status [2].

  • Precursor Competition: Glc-1-P, the entry metabolite for dTDP-L-Rha synthesis, is shared with:

  • Glycogen biosynthesis (via ADP-Glc pyrophosphorylase)
  • Teichoic acid assembly (via UDP-Glc)
  • Central glycolysis (via phosphoglucomutase)During mixed carbon source growth (e.g., glucose + galactose), rml transcription increases 2.5-fold in Lactococcus lactis, while glycogen genes are repressed, directing Glc-1-P toward rhamnose production [2] [6].

  • Carbon Catabolite Repression (CCR): In Streptococcus mutans, rml expression is silenced by CcpA-mediated CCR during glucose abundance. Shift to non-preferred carbon sources (e.g., rhamnose itself) relieves repression, enhancing O-antigen production. Transcriptomic data show 8.7-fold rmlB upregulation in galactose-grown cells versus glucose [10].

Table 4: Regulatory Factors Influencing L-Rhamnose Precursor Allocation

Regulatory MechanismMolecular EffectorsMetabolic ImpactExample Organisms
Feedback InhibitiondTDP-L-RhaInhibits RmlA (Ki=12–45 µM); regulates pathway fluxP. aeruginosa, S. enterica
Substrate CompetitionGlucose-1-P (Glc-1-P)Partitioning between glycogen, peptidoglycan, and rhamnose pathwaysLactococcus lactis, Bacillus subtilis
Transcriptional ControlCcpA (CCR), RmlR (activator)Represses rml operon during glucose excess; activates under low phosphateS. mutans, M. tuberculosis
Post-Translational ModificationNADPH/NADP⁺ ratioModulates RmlD reductase activity; links to cellular redox stateA. thermoaerophilus, S. pyogenes

Metabolic channeling optimizes flux: In Aneurinibacillus thermoaerophilus, Rml enzymes form transient complexes, minimizing intermediate diffusion and protecting labile intermediates like dTDP-4-keto-6-deoxyglucose. This complexation boosts pathway efficiency by ~40% compared to free enzymes [2].

Engineering precursor supply has biotechnological implications: Overexpression of rmlA and rmlC in Lactobacillus casei increases intracellular dTDP-Rha 2.3-fold, enhancing exopolysaccharide production. Conversely, limiting RmlB activity redirects carbon toward non-rhamnose glycans with altered physicochemical properties [6] [7].

Properties

CAS Number

73-34-7

Product Name

L-Rhamnose

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-JFNONXLTSA-N

SMILES

CC1C(C(C(C(O1)O)O)O)O

Synonyms

Deoxymannose
Rhamnose
Rhamnose, L Isomer
Rhamnose, L-Isome

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O

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